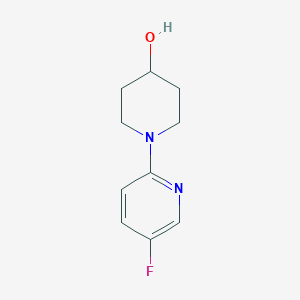
1-(5-Fluoropyridin-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Fluoropyridin-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C10H13FN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The synthesis of piperidin-4-ol derivatives has been reported in the literature . They were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of “1-(5-Fluoropyridin-2-yl)piperidin-4-ol” includes a piperidine ring attached to a fluoropyridinyl group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis and functionalization have been reviewed in the literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.221 and a density of 1.3±0.1 g/cm3 . The boiling point is 343.7±42.0°C at 760 mmHg . The melting point was not available in the search results .Applications De Recherche Scientifique
Fluorination and Receptor Affinity
1-(5-Fluoropyridin-2-yl)piperidin-4-ol is related to a class of compounds where fluorination has shown significance in medicinal chemistry. A study on fluorinated indoles and piperidines revealed that incorporating fluorine into these ligands could significantly impact their pharmacokinetic profiles. The fluorine addition was found to enhance the oral absorption of the compounds, although its effect on bioavailability varied (van Niel et al., 1999).
Synthesis and Chemical Properties
In a 2020 study, a protocol for cis-selective hydrogenation of fluoropyridines to yield various fluorinated piperidines was established. This method allows the selective reduction of fluoropyridines, demonstrating the importance of fluorinated piperidines in pharmaceutical and agrochemical research (Wagener et al., 2020).
Corrosion Inhibition
A 2016 study on piperidine derivatives, closely related to 1-(5-Fluoropyridin-2-yl)piperidin-4-ol, focused on their potential as corrosion inhibitors for iron. This research involved quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of these compounds (Kaya et al., 2016).
Radioligand Applications
Research in 2014 presented the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl) derivatives as potential PET tracers for serotonin 5-HT(1A) receptors. This study underscores the application of fluorinated piperidines in the field of neuroimaging and neuropsychiatric disorder research (García et al., 2014).
Crystal Structure and Stability
A study from 2005 focused on the crystal structure and stability of a compound closely related to 1-(5-Fluoropyridin-2-yl)piperidin-4-ol. It emphasized the importance of understanding the solid and solution conformations of such compounds, which can have implications in their applications in various fields (Ribet et al., 2005).
Orientations Futures
Piperidine derivatives continue to be an area of interest in drug design due to their presence in a wide range of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Mécanisme D'action
Target of Action
The primary target of 1-(5-Fluoropyridin-2-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking the entry of HIV-1 strains into cells . The antagonistic activity of the compound is believed to be anchored via a strong salt-bridge interaction .
Biochemical Pathways
The compound’s action on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into cells . This can potentially slow down the progression of the infection and improve the response to treatment .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability could be affected by storage conditions . .
Propriétés
IUPAC Name |
1-(5-fluoropyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDULRTBXVPTIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

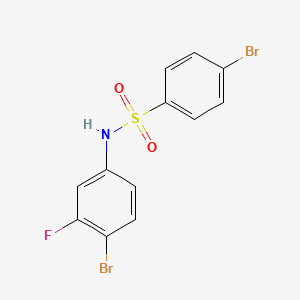
![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)
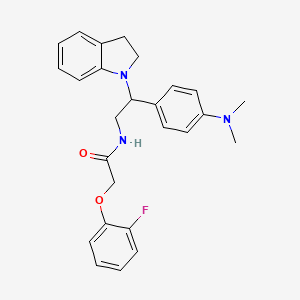

![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2475494.png)
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2475495.png)
![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-benzoic acid](/img/structure/B2475496.png)
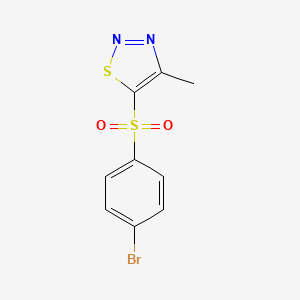
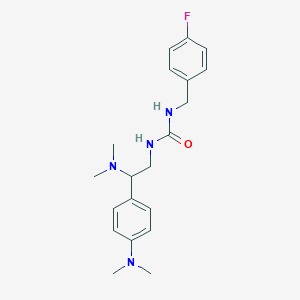
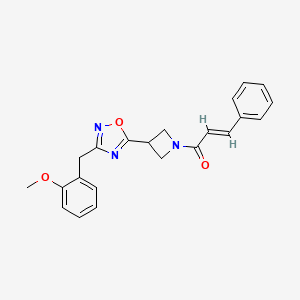
![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)
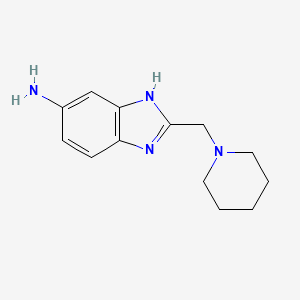

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)